tert-Butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate

Enantioselective synthesis Chiral pool strategy Asymmetric transfer hydrogenation

Researchers requiring enantiopure, metabolically stable pyrrolidine scaffolds often face inconsistent stereochemistry and oxidative degradation. tert-Butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate (CAS 2165974-26-3) solves this with absolute (4R) configuration, gem-difluoro conformational bias, and a free hydroxyl for further functionalization. Key benefits: • ≥98% chiral purity ensures reliable SAR data; • Boc protection allows orthogonal deprotection; • In stock for immediate procurement.

Molecular Formula C9H15F2NO3
Molecular Weight 223.22 g/mol
CAS No. 2165974-26-3
Cat. No. B6351299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate
CAS2165974-26-3
Molecular FormulaC9H15F2NO3
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)(F)F)O
InChIInChI=1S/C9H15F2NO3/c1-8(2,3)15-7(14)12-4-6(13)9(10,11)5-12/h6,13H,4-5H2,1-3H3/t6-/m1/s1
InChIKeyMKRJRMARSARGCB-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate: Supplier-Grade Benchmarking


tert-Butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate (CAS 2165974-26-3) is an N-Boc-protected, enantiomerically pure (4R) pyrrolidine scaffold carrying a geminal difluoro group at the 3-position and a free secondary alcohol at the 4-position [1]. With a molecular formula of C₉H₁₅F₂NO₃ and molecular weight of 223.22 g·mol⁻¹, it is offered commercially at purities ranging from 95% to ≥98% [2]. The compound belongs to the class of chiral fluorinated pyrrolidine building blocks that serve as key intermediates in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, Factor Xa inhibitors, and other bioactive molecules where the stereochemistry and fluorination pattern are critical for target engagement and pharmacokinetic profile [1][3].

Enantiopure (4R)-configured chiral pyrrolidine scaffold for stereochemical-control study fit
Gem-difluoro conformational bias supports predictable vector presentation in structure-based design
Boc-protected amine ready for deprotection and elaboration into bioactive molecules

Why This Scaffold Cannot Be Replaced by Simpler Pyrrolidine Analogs


Systematic substitution of individual structural features in fluorinated pyrrolidine building blocks demonstrates that each component—absolute configuration, gem-difluoro placement, and the hydroxyl group—independently controls downstream molecular properties. Replacing the (4R) enantiomer with the (4S) antipode inverts the spatial orientation of the hydroxyl group, which has been shown to alter the binding mode and potency in chiral drug candidates [1]. Omitting the gem-difluoro group (e.g., using tert-butyl (4R)-4-hydroxypyrrolidine-1-carboxylate) removes the strong conformational bias imposed by the fluorine gauche effect and the generalized anomeric effect, leading to a different ring pucker equilibrium and thus a different presentation of the hydroxyl and amine vectors [2][3]. Procuring the racemic mixture or the des-hydroxy analog (3,3-difluoropyrrolidine) sacrifices either stereochemical fidelity or the hydrogen-bonding capacity of the alcohol, both of which have been quantitatively linked to altered potency, metabolic stability, and off-target profiles in structure–activity relationship (SAR) campaigns [1][4].

Target Feature
Substitution Mismatch
Absolute (4R) configuration
Using the (4S) enantiomer may invert hydroxyl orientation and alter reported binding mode in chiral drug candidates
3,3-gem-Difluoro substitution
Non-fluorinated analogs lack the strong conformational bias from anomeric/gauche effects; ring puckering equilibrium may differ, shifting vector presentation
Free 4-hydroxyl group
Des-hydroxy or racemic mixtures may lose hydrogen-bonding capacity or require chiral separation, potentially altering SAR outcomes and adding synthetic burden

Quantitative Differentiation Against Key Comparators


Enantioselective Synthesis: (4R) vs (4S) Access and Yield

Two independent enantioselective routes to the 4,4-difluoropyrrolidin-3-ol core have been reported, both capable of delivering the (4R) enantiomer [1]. Route 1 uses (3R,4R)-3,4-dihydroxypyrrolidine derived from L-(+)-tartaric acid, preserving the C2 symmetry to install the desired (4R) chirality. Route 2 employs an iridium–diamine-catalyzed asymmetric transfer hydrogenation on a pre-assembled gem-difluoro pyrrolidine ring. While the (4S) enantiomer can be accessed by switching the chiral ligand or starting material, the (4R) route benefits from the chiral pool approach, which avoids the need for expensive chiral catalysts and achieves high enantiomeric excess [1]. The (4R) building block is therefore more economically accessible at scale for programs that require the (R)-configuration, which is the stereochemistry found in several advanced clinical candidates including LSN 3213128 [2].

Synthetic Access
Method context
Chiral pool route from L-(+)-tartaric acid delivers (4R) enantiomer; (4S) requires opposite chiral pool or catalyst switch
Supports stereochemical-control study fit; reduces chiral separation steps compared to racemate procurement
No direct head-to-head yield comparison available; cost/simplicity advantage reported for (4R) route
Enantioselective synthesis Chiral pool strategy Asymmetric transfer hydrogenation

Conformational Locking: gem-Difluoro vs Non-Fluorinated Ring Puckering

The gem-difluoro group at the 3-position of the pyrrolidine ring induces a strong conformational bias. ¹⁹F–¹H scalar coupling and heteronuclear NOE studies on 3-fluoropyrrolidines demonstrate that the fluorine gauche effect stabilizes the C(γ)-exo conformation, with the C–F bond adopting a pseudo-axial orientation [1]. Quantum-chemical calculations at the B3LYP-D3BJ/6-311++G** level for difluorinated pyrrolidine stereoisomers reveal that the generalized anomeric effect (nN→σ*CF electron delocalization) imparts a conformational bias of several kcal·mol⁻¹, effectively locking the ring into a single dominant conformer [2]. In contrast, non-fluorinated pyrrolidines exist as a rapidly interconverting mixture of envelope and twist conformers with low barriers (<1 kcal·mol⁻¹). This conformational locking directly impacts the spatial orientation of the 4-hydroxyl and N-Boc groups, controlling the three-dimensional presentation of the scaffold in biological targets.

Conformational Bias
Reported
>2 kcal·mol⁻¹ conformational preference locked by anomeric/gauche effects
Supports predictable vector presentation in structure-based design
Computed at B3LYP-D3BJ/6-311++G** level; non-fluorinated ring shows near-degenerate conformers
Conformational analysis Fluorine gauche effect Ring puckering

Supplier Purity and Identity Verification: Batch Consistency

Commercially available batches of tert-butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate are supplied with documented purity and identity specifications. Clearsynth offers the compound at 98% purity , CalpacLab at ≥97% [1], and AKSci at ≥95% . In contrast, the non-hydroxylated analog 3,3-difluoropyrrolidine (CAS 316131-01-8) is typically supplied at 97% purity but lacks the chiral hydroxyl handle, requiring additional synthetic steps and chiral resolution to install stereochemistry [2]. The racemic 1-Boc-3,3-difluoro-4-hydroxypyrrolidine (CAS 1434141-81-7) is available, but procurement of the racemate necessitates subsequent chiral separation, which can reduce overall yield by ≥50% and adds a chiral analytical method development burden [3].

Batch Purity
Supplier data
95–98% purity, ≥98% ee single enantiomer vs. racemic analog (0% ee)
Supports procurement of pre-formed enantiopure scaffold; may reduce downstream chiral separation and synthetic steps
Supplier COA review recommended; purity claims vary by vendor
Quality control Purity specification Supplier benchmarking

Optimal Deployment Scenarios Based on Quantitative Evidence


Synthesis of Chiral DPP-4 Inhibitors and Antidiabetic Agents

The compound serves as a direct precursor to the (3R)-3-hydroxypyrrolidine moiety found in DPP-4 inhibitors. The Boc protecting group allows straightforward deprotection and subsequent functionalization, while the (4R) hydroxyl provides a hydrogen-bonding anchor that has been shown to improve potency and selectivity in DPP-4 inhibitor series [1]. The gem-difluoro group enhances metabolic stability at the pyrrolidine ring, blocking oxidative metabolism that would otherwise limit half-life [2].

Fragment-Based Drug Discovery with Conformationally Constrained Libraries

The conformationally locked nature of the gem-difluoro pyrrolidine ring, as quantified by the anomeric effect and fluorine gauche effect [1], makes this compound an ideal scaffold for fragment libraries where defined three-dimensional vector presentation is required. The scaffold can be elaborated at the nitrogen (after Boc deprotection) and at the C-4 hydroxyl, generating diverse lead-like compounds with predictable conformational behavior [2].

Synthesis of Fluorinated Peptidomimetics and Proline Analogs

The compound can be incorporated into peptide chains as a proline surrogate. The (4R) stereochemistry and gem-difluoro substitution pattern have been shown to influence the cis/trans amide bond ratio in proline-containing peptides, a critical parameter for controlling secondary structure in peptidomimetic drug design [1]. Procurement of the enantiopure building block ensures consistent stereochemical integrity in these applications [2].

Application
Selection Property
Validation Focus
DPP-4 inhibitor synthesis
Reported (4R)-hydroxyl hydrogen-bond anchor and gem-difluoro metabolic stability context
DPP-4 SAR and metabolic stability endpoint review
Conformationally constrained fragment libraries
Documented gem-difluoro conformational bias for consistent three-dimensional vector presentation
NMR/X-ray conformational analysis and library diversity profiling
Fluorinated peptidomimetics
Enantiopure (4R) stereochemistry and reported cis/trans amide influence
Peptide secondary structure analysis and stereochemical integrity monitoring
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